5-hexadecenol, E 5-hexadecenol, E
Brand Name: Vulcanchem
CAS No.: 149011-67-6
VCID: VC0013453
InChI: InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h11-12,17H,2-10,13-16H2,1H3
SMILES: CCCCCCCCCCC=CCCCCO
Molecular Formula: C16H32O
Molecular Weight: 240.431

5-hexadecenol, E

CAS No.: 149011-67-6

Cat. No.: VC0013453

Molecular Formula: C16H32O

Molecular Weight: 240.431

Purity: ≥95%

* For research use only. Not for human or veterinary use.

5-hexadecenol, E - 149011-67-6

CAS No. 149011-67-6
Molecular Formula C16H32O
Molecular Weight 240.431
IUPAC Name hexadec-5-en-1-ol
Standard InChI InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h11-12,17H,2-10,13-16H2,1H3
Standard InChI Key KNVDHWATXBATDE-UHFFFAOYSA-N
SMILES CCCCCCCCCCC=CCCCCO

Chemical Identity and Structure

5-Hexadecenol, E is an organic compound with the molecular formula C16H32O and a molecular weight of 240.4247 g/mol . This unsaturated fatty alcohol contains a carbon chain of 16 atoms with a hydroxyl group at one end and a trans (E) double bond at the C5 position. The presence of this double bond significantly affects its physical and chemical properties compared to its saturated counterpart.

Identification Parameters

The compound is uniquely identified through several standardized parameters that enable precise characterization in research and industrial contexts.

ParameterValue
CAS Number149011-67-6
IUPAC Namehexadec-5-en-1-ol
Molecular FormulaC16H32O
Molecular Weight240.431 g/mol
Standard InChIInChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h11-12,17H,2-10,13-16H2,1H3
Standard InChIKeyKNVDHWATXBATDE-UHFFFAOYSA-N
SMILESCCCCCCCCCCC=CCCCCO

Table 1: Chemical identification parameters of 5-Hexadecenol, E

The structural configuration of 5-hexadecenol, E features a primary alcohol group (-CH2OH) at one terminus of the molecule and an (E)-configured double bond between carbon atoms 5 and 6, counting from the hydroxyl-bearing end . This specific stereochemistry plays a crucial role in its interactions with biological systems and its physical behavior.

Physical and Chemical Properties

The physical state and chemical reactivity of 5-hexadecenol, E are directly influenced by its molecular structure, particularly the presence of the trans double bond at the C5 position.

Physical Characteristics

Unlike its saturated counterpart (5-hexadecanol), 5-hexadecenol, E exhibits distinct physical properties due to the presence of the double bond, which affects molecular packing and intermolecular forces. The trans configuration of the double bond allows for relatively efficient molecular packing while still maintaining some of the disruption that unsaturation typically introduces to the ordered arrangement of hydrocarbon chains.

Structural Comparisons

When comparing 5-hexadecenol, E to its saturated analog 5-hexadecanol, several important distinctions emerge that affect their respective applications and behaviors in various systems.

Property5-Hexadecenol, E5-Hexadecanol
Molecular FormulaC16H32OC16H34O
Molecular Weight240.431 g/mol242.447 g/mol
Bond ConfigurationContains a trans double bond at C5Fully saturated carbon chain
Physical StateLower melting pointHigher melting point
Chemical ReactivityCan undergo addition reactions at the double bondLacks double bond reactivity
Conformational FlexibilityRestricted rotation around double bondGreater conformational freedom

Table 2: Comparison between 5-hexadecenol, E and 5-hexadecanol

The presence of the double bond in 5-hexadecenol, E introduces a rigid segment in the otherwise flexible hydrocarbon chain, which has implications for its molecular geometry and packing behavior in crystalline states and membranes.

Analytical Characterization

Precise analytical characterization of 5-hexadecenol, E is essential for research applications and quality control. Gas chromatography represents one of the primary techniques for its identification and quantification.

Gas Chromatographic Analysis

Gas chromatography provides valuable retention index data that serves as a fingerprint for identifying 5-hexadecenol, E in complex mixtures. The compound exhibits characteristic retention behavior on both polar and non-polar columns.

Column TypeActive PhaseRetention IndexReference Conditions
CapillaryDB-5 (non-polar)186930m/0.25mm/0.25μm, 100°C @ 1min, 5K/min, 275°C @ 3min
CapillaryDB-Wax (polar)241530m/0.32mm/0.25μm, 100°C @ 1min, 5K/min; T end: 240°C

Table 3: Van Den Dool and Kratz retention indices for 5-hexadecenol, E

Chromatographic Behavior

The chromatographic behavior of 5-hexadecenol, E provides important insights into its physicochemical properties and serves as a vital tool for its identification and quantification in complex matrices.

Retention Indices

The retention indices of 5-hexadecenol, E have been experimentally determined on different chromatographic columns, as documented by Marques, McElfresh, et al. (2000) . These values are particularly valuable for researchers working with lepidopteran pheromone blends and related compounds.

The significant difference in retention indices between non-polar (DB-5) and polar (DB-Wax) columns demonstrates how the compound's functional groups interact differently with varying stationary phases. The higher retention on polar columns (RI = 2415) compared to non-polar columns (RI = 1869) reflects the strong hydrogen bonding capabilities of the hydroxyl group .

Separation Considerations

When analyzing 5-hexadecenol, E in complex mixtures, particularly those containing other fatty alcohols or their derivatives, careful consideration of column selection and temperature programming is essential for achieving adequate separation. The data from Marques et al. provides valuable parameters for developing such analytical methods .

Structural Verification and Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structural identity of 5-hexadecenol, E, particularly for verifying the presence and configuration of the double bond.

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